molecular formula C16H17NO2S2 B2473507 (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798415-18-5

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2473507
M. Wt: 319.44
InChI Key: XMQKOAIOQGYMTO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a thiazepane derivative with a furan and thiophene moiety, which makes it a promising candidate for drug development.

Scientific Research Applications

Photophysical Properties and Solvent Polarity Effects

The compound's absorption and fluorescence characteristics have been studied, highlighting its photophysical properties in different solvent polarities. This research indicates that the compound undergoes bathochromic shifts from non-polar to polar solvents due to intramolecular charge transfer interactions. The study provides detailed insights into the compound's dipole moments in ground and excited states, along with HOMO–LUMO energy values, offering valuable information for potential applications in materials science (Kumari, George, Louis, & Sudhakar, 2017).

Synthesis and Structural Elucidation

The compound has been synthesized through various methods, including the Knoevenagel condensation and direct oxidative annulation, showcasing its structural diversity and the potential for creating a wide range of derivatives. These synthesis techniques, coupled with comprehensive structural analyses through methods like NMR, IR spectroscopy, and X-ray crystallography, provide a foundational understanding of the compound's chemistry and potential modifications for various applications (Al-Omran, Mohareb, & El-Khair, 2011), (Zhang et al., 2017).

Applications in Catalysis and Antioxidant Activity

Research suggests the compound's derivatives can serve as catalysts in chemical reactions and exhibit significant antioxidant properties. These findings open avenues for the compound's use in fields like biochemistry and pharmacology, where its catalytic properties and antioxidative effects could be leveraged for therapeutic purposes or in the synthesis of complex molecules (Prabakaran, Manivarman, & Bharanidharan, 2021).

Potential Antimicrobial and Antitumor Applications

Several studies have explored the compound's derivatives for their antimicrobial and antitumor activities. These findings are crucial for the development of new therapeutic agents, highlighting the compound's potential role in medical research and drug development. The observed bioactivity against specific cell lines and microbes suggests that the compound and its derivatives could be pivotal in designing new, more effective treatment options (Matiichuk et al., 2020), (Matiichuk, Horak, Chaban, Chaban, & Matiychuk, 2022).

properties

IUPAC Name

(E)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c18-16(6-5-13-3-2-11-20-13)17-8-7-15(21-12-9-17)14-4-1-10-19-14/h1-6,10-11,15H,7-9,12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQKOAIOQGYMTO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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